molecular formula C10H14N2 B093768 N-phenylpyrrolidin-3-amine CAS No. 17741-13-8

N-phenylpyrrolidin-3-amine

Cat. No. B093768
CAS RN: 17741-13-8
M. Wt: 162.23 g/mol
InChI Key: AAFUQJGCJNFFRT-UHFFFAOYSA-N
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Description

N-phenylpyrrolidin-3-amine is a chemical compound . It is widely used in scientific research due to its versatile properties, making it ideal for applications in drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of N-phenylpyrrolidin-3-amine is C10H14N2 . The molecular weight is 162.23.


Physical And Chemical Properties Analysis

N-phenylpyrrolidin-3-amine has a boiling point of 295.1ºC at 760 mmHg and a density of 1.083g/cm3.

Scientific Research Applications

Drug Discovery

“N-phenylpyrrolidin-3-amine” belongs to the class of compounds known as pyrrolidines . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Antimicrobial Activity

Pyrrolidinone derivatives, which are structurally similar to “N-phenylpyrrolidin-3-amine”, have been found to exhibit antimicrobial activity . This suggests that “N-phenylpyrrolidin-3-amine” could potentially be used in the development of new antimicrobial agents.

Anticancer Activity

Pyrrolidinone derivatives have also been found to exhibit anticancer activity . Therefore, “N-phenylpyrrolidin-3-amine” could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Activity

Pyrrolidinone derivatives have been found to exhibit anti-inflammatory activity . This suggests that “N-phenylpyrrolidin-3-amine” could potentially be used in the development of new anti-inflammatory drugs.

Antidepressant Activity

Pyrrolidinone derivatives have been found to exhibit antidepressant activity . This suggests that “N-phenylpyrrolidin-3-amine” could potentially be used in the development of new antidepressant drugs.

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Safety and Hazards

The safety data sheet for N-phenylpyrrolidin-3-amine indicates that it may pose certain hazards, including acute toxicity, skin and eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

N-phenylpyrrolidin-3-amine primarily targets the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, making it a significant target for therapeutic intervention.

Mode of Action

This interaction could lead to changes in cell survival and proliferation .

Result of Action

The molecular and cellular effects of N-phenylpyrrolidin-3-amine’s action are not fully understood. Given its target, it is likely to influence cell survival and proliferation. More research is needed to determine the exact molecular and cellular effects .

properties

IUPAC Name

N-phenylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFUQJGCJNFFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465007
Record name N-phenylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpyrrolidin-3-amine

CAS RN

17741-13-8
Record name N-phenylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpyrrolidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Anilino-1-benzylpyrrolidine (1.2 g) was dissolved in ethanol (20 ml), 10% palladium-carbon (0.5 g) was added thereto. The mixture was stirred at room temperature, and hydrazine monohydrate (0.24 g) was added. The mixture was stirred under heating for 2 hours and cooled to room temperature. 10% Palladium-carbon was filtered off with celite, and the filtrate was concentrated to give 3-anilinopyrrolidine (0.67 g).
Name
3-Anilino-1-benzylpyrrolidine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

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